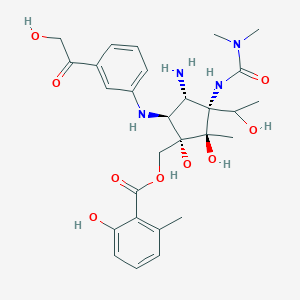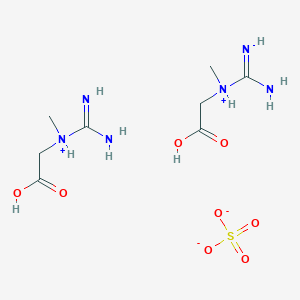
Carbamimidoyl-(carboxymethyl)-methylazanium;sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamimidoyl group is a substituent group from carbamimidic acid . Carboxymethyl is a common substituent group that is derived from carboxymethyl cellulose (CMC), a product of carboxymethylation of cellulose .
Synthesis Analysis
The synthesis of carboxymethyl cellulose (CMC) involves the carboxymethylation of cellulose, which is extensively used in various industries . The synthesis process usually involves an etherification process using monochloroacetic acid and sodium hydroxide as the solvent medium .Molecular Structure Analysis
The molecular structure of carboxymethyl cellulose (CMC) involves the bonding of carboxymethyl groups (–CH2–COONa) to hydroxyl groups of the cellulose backbone .Chemical Reactions Analysis
Carboxymethyl cellulose (CMC) can undergo various chemical reactions. For example, it can be crosslinked with polycarboxylic acids such as citric acid and fumaric acid to increase its thermal stability .Physical And Chemical Properties Analysis
The physical and chemical properties of carboxymethyl cellulose (CMC) are influenced by factors such as the degree of substitution, distribution pattern, and degree of polymerization . It is known for its high viscosity, hydrophilicity, defoaming, and chelating ability .Safety And Hazards
Zukünftige Richtungen
Research on carboxymethyl cellulose (CMC) and its derivatives is ongoing, with a focus on improving their properties and expanding their applications. For example, there is interest in increasing the thermal stability of CMC by crosslinking with polycarboxylic acids . There is also ongoing research on the synthesis and applications of CMC hydrogels .
Eigenschaften
CAS-Nummer |
102601-28-5 |
|---|---|
Produktname |
Carbamimidoyl-(carboxymethyl)-methylazanium;sulfate |
Molekularformel |
C8H20N6O8S |
Molekulargewicht |
360.35 g/mol |
IUPAC-Name |
carbamimidoyl-(carboxymethyl)-methylazanium;sulfate |
InChI |
InChI=1S/2C4H9N3O2.H2O4S/c2*1-7(4(5)6)2-3(8)9;1-5(2,3)4/h2*2H2,1H3,(H3,5,6)(H,8,9);(H2,1,2,3,4) |
InChI-Schlüssel |
NFWOMGOXOHCLNA-UHFFFAOYSA-N |
SMILES |
C[NH+](CC(=O)O)C(=N)N.C[NH+](CC(=O)O)C(=N)N.[O-]S(=O)(=O)[O-] |
Kanonische SMILES |
C[NH+](CC(=O)O)C(=N)N.C[NH+](CC(=O)O)C(=N)N.[O-]S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Sodium;10-(2,3-dimethylpentanoylamino)-4-oxopyrimido[1,2-c]quinazoline-3-carboxylate](/img/structure/B25214.png)
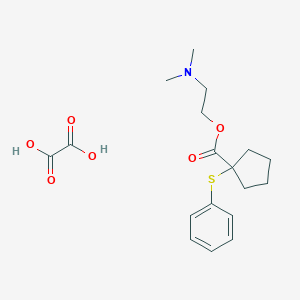
![(2-Methylbenzo[D]thiazol-6-YL)methanol](/img/structure/B25218.png)
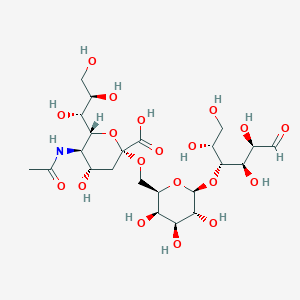
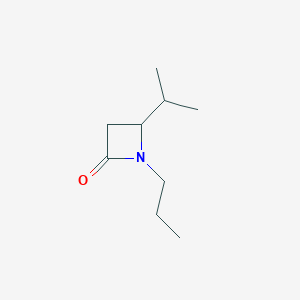
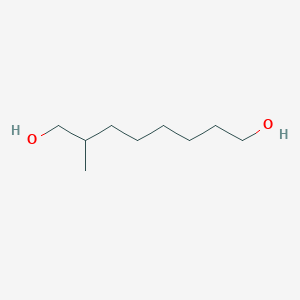
![Bis[2-(4-methoxyphenoxy)ethyl] Ether](/img/structure/B25237.png)
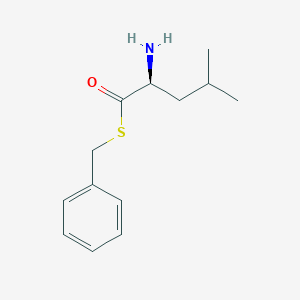
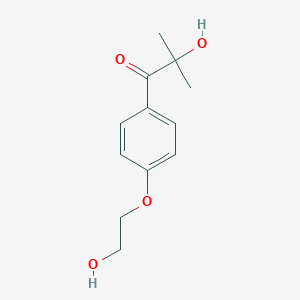
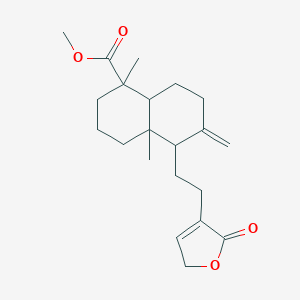
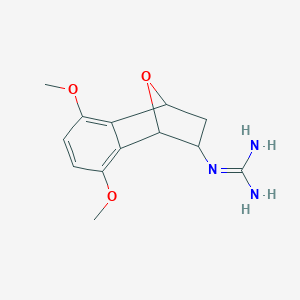

![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[(4-chloro-3-cyanophenyl)carbamoylamino]-3-hydroxyphenyl]hexanamide](/img/structure/B25249.png)
